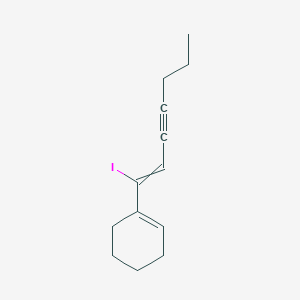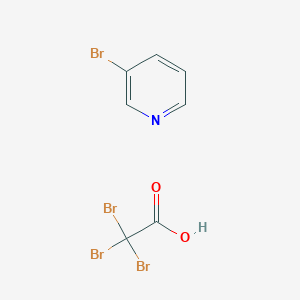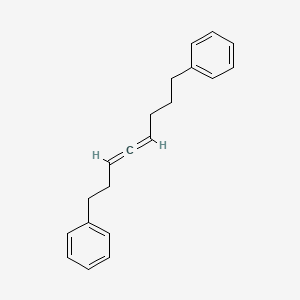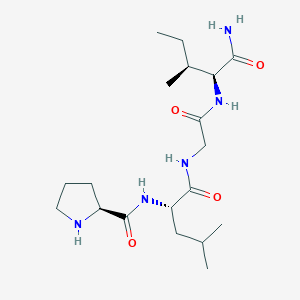
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is an organic compound with the molecular formula C14H12ClN2O4 It is known for its unique structure, which includes a chlorinated phenyl ring and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate typically involves the esterification of 2-chloro-4,5-dicyanobenzoic acid with diethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-chloro-4,5-dicyanobenzoic acid and diethyl malonate.
Reduction: Diethyl (2-amino-4,5-dicyanophenyl)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactive functional groups, including the cyano and ester groups, allow it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-bromo-4,5-dicyanophenyl)propanedioate
- Diethyl (2-fluoro-4,5-dicyanophenyl)propanedioate
- Diethyl (2-iodo-4,5-dicyanophenyl)propanedioate
Uniqueness
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propiedades
Número CAS |
862719-51-5 |
|---|---|
Fórmula molecular |
C15H13ClN2O4 |
Peso molecular |
320.73 g/mol |
Nombre IUPAC |
diethyl 2-(2-chloro-4,5-dicyanophenyl)propanedioate |
InChI |
InChI=1S/C15H13ClN2O4/c1-3-21-14(19)13(15(20)22-4-2)11-5-9(7-17)10(8-18)6-12(11)16/h5-6,13H,3-4H2,1-2H3 |
Clave InChI |
AVLDGEHWPDLXBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C(=C1)C#N)C#N)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)

![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)

![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)

![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)

![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
